![molecular formula C16H14 B14403045 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 85803-91-4](/img/structure/B14403045.png)
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C16H14 and a molecular weight of 206.28 g/mol It is a derivative of cycloprop[a]indene and features a phenyl group attached to the cyclopropane ring
Méthodes De Préparation
The synthesis of 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of indene derivatives. One common method includes the reaction of indene with phenyl diazomethane under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions with reagents like bromine or chlorine to form halogenated products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications:
Chemistry: It is used as a model compound for studying cyclopropane ring chemistry and its reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its chemical modifications.
Comparaison Avec Des Composés Similaires
6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can be compared with other similar compounds such as:
Cycloprop[a]indene derivatives: These compounds share the cyclopropane ring structure but differ in the substituents attached to the ring.
Biindenylidenes: These are derivatives of indene and are important components of pyrolysis oils.
Spiro compounds:
The uniqueness of this compound lies in its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other cycloprop[a]indene derivatives.
Propriétés
Numéro CAS |
85803-91-4 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
6a-phenyl-1a,6-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-10-12-6-4-5-9-14(12)15(16)11-16/h1-9,15H,10-11H2 |
Clé InChI |
AWOGLMLYLITRFV-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(CC3=CC=CC=C23)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


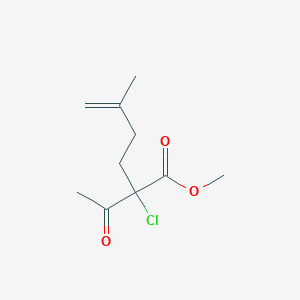
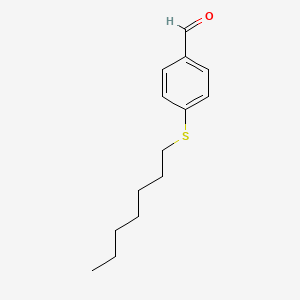
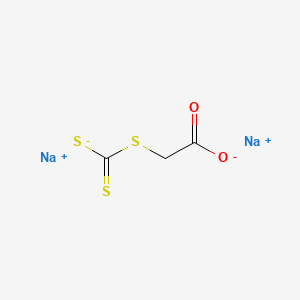
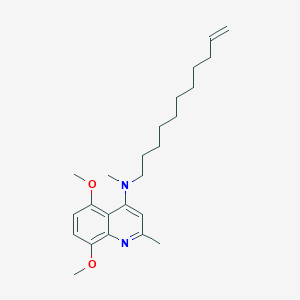
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
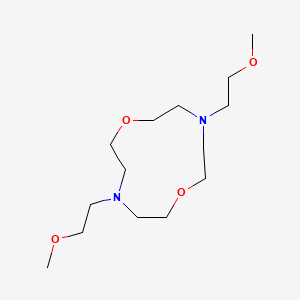
stannane](/img/structure/B14402995.png)
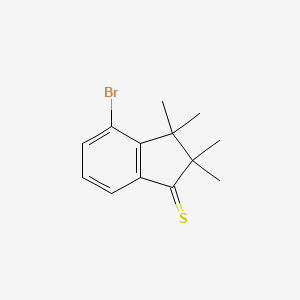
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)

![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
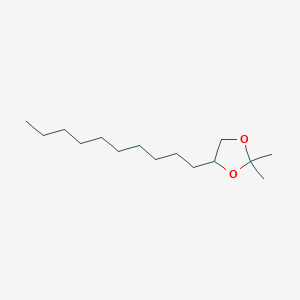
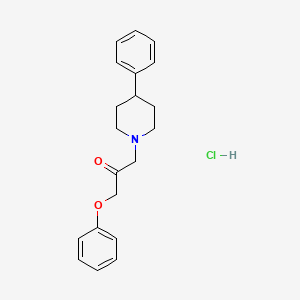
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
